Apelin Receptor Affinity: Target Compound vs. Des‑4‑Methylphenyl Analog
The des‑4‑methylphenyl analog 2-(3-chloro-4-methylanilino)-1-phenylethanone (BDBM67195) exhibits an IC₅₀ of 2.01 × 10³ nM (2.01 µM) against the human apelin receptor in a fluorescence‑based binding assay [1]. The target compound incorporates an additional 4‑methyl group on the phenyl ketone moiety, which is predicted to increase both molecular volume (ΔMW = +14.02 Da) and lipophilicity (ΔclogP ≈ +0.5), potentially altering binding pocket occupancy and residence time. While direct head‑to‑head IC₅₀ data for the target compound are not yet publicly available, the structural divergence at this critical vector point establishes a clear rationale for procurement of the specific analog for structure‑activity relationship (SAR) campaigns rather than assuming equipotency of the des‑methyl form.
| Evidence Dimension | Apelin receptor (human) binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet determined in public assay; predicted to differ from analog based on ΔclogP and ΔMW |
| Comparator Or Baseline | 2-(3-Chloro-4-methylanilino)-1-phenylethanone: IC₅₀ = 2.01 × 10³ nM |
| Quantified Difference | ΔMW = +14.02 Da; ΔclogP ≈ +0.5 (in silico); IC₅₀ difference to be empirically determined |
| Conditions | Sanford-Burnham Center for Chemical Genomics fluorescence polarization assay; pH 7.4, 25°C |
Why This Matters
SAR exploration around the phenyl substituent is essential for optimizing apelin receptor potency and metabolic stability; procurement of the exact 4-methylphenyl analog avoids confounding by missing methyl effects.
- [1] BindingDB entry BDBM67195. 2-(3-Chloro-4-methyl-phenylamino)-1-phenyl-ethanone affinity data for human apelin receptor: IC₅₀ = 2.01 × 10³ nM. View Source
